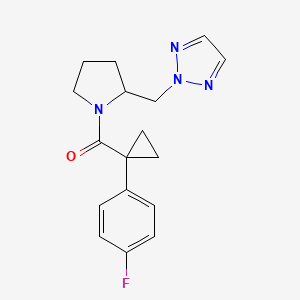

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c18-14-5-3-13(4-6-14)17(7-8-17)16(23)21-11-1-2-15(21)12-22-19-9-10-20-22/h3-6,9-10,15H,1-2,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXPJULFDQTFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)CN4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone , with the CAS number 2195953-16-1, is a synthetic organic molecule characterized by a triazole ring, a pyrrolidine moiety, and a cyclopropyl group. This unique structural composition suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of this compound is with a molecular weight of approximately 314.364 g/mol. The presence of the triazole ring is particularly noteworthy due to its established roles in various biological processes, including antimicrobial and anticancer activities.

Antimicrobial Properties

Triazole derivatives are well-known for their antifungal and antibacterial properties. The triazole ring enhances the compound's ability to interact with biological targets, which can inhibit the growth of pathogens. Studies have shown that compounds containing triazole structures often exhibit significant activity against fungal infections, such as those caused by Candida species and Aspergillus species.

Anticancer Activity

Research has indicated that compounds similar to this compound may possess anticancer properties. The structural components allow for interactions with specific cellular pathways involved in cancer progression. For instance, triazole-containing compounds have been linked to the inhibition of cell proliferation in various cancer cell lines .

Neuroactive Potential

The pyrrolidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of pyrrolidine can exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases . The combination of the pyrrolidine and triazole groups in this compound could enhance its neuroactive potential.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Anticancer Efficacy : In vitro studies demonstrated that triazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Activity : A series of triazole-based compounds were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial properties.

- Neuroprotective Effects : Research on pyrrolidine derivatives indicated potential benefits in models of Alzheimer's disease, where compounds reduced amyloid-beta aggregation and improved cognitive function in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions essential for enzyme function, leading to inhibition of key metabolic pathways in pathogens.

- Modulation of Cellular Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, particularly relevant in cancer biology.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how similar compounds exhibit varying degrees of biological activity based on structural differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Triazole + Pyrrolidine | Antimicrobial (MIC < 10 µg/mL) |

| Compound B | Triazole + Cyclohexane | Anticancer (IC50 = 5 µM) |

| Compound C | Triazole + Phenyl | Neuroprotective (significant cognitive improvement) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid architecture. Key structural analogues and their comparative features include:

Physicochemical Properties

- Hydrogen-Bond Acceptors/Donors: The triazole (2 acceptors) and pyrrolidine (1 donor) contribute to polar interactions, contrasting with amide-based analogues (e.g., 2-(4-(2,4-difluorophenyl)-triazol-3-ylthio)-1-phenylethanone), which may have higher donor counts .

Crystallographic and Computational Comparisons

- Crystal Packing : SHELX-refined structures of triazole-pyrrolidine hybrids often show π-stacking (fluorophenyl-triazole) and hydrogen-bonding networks (N–H···O/N interactions) .

- Similarity Metrics : Tanimoto coefficients (>0.7) may indicate high similarity to triazole-containing antifungals, while dissimilarity (<0.3) might arise compared to ester-based derivatives .

Research Findings and Data Gaps

Key Observations

- The compound’s hybrid structure balances rigidity (cyclopropane) and flexibility (pyrrolidine), a design strategy seen in protease inhibitors and kinase modulators .

- Fluorine substitution optimizes electronic and steric profiles, as seen in 4-fluorophenyl analogues with improved target binding over chlorinated counterparts .

Unresolved Questions

- Solubility and Bioavailability : Experimental CMC (critical micelle concentration) data, comparable to quaternary ammonium compounds (), is lacking but critical for formulation studies.

- In Vivo Efficacy: No animal or clinical data is available in the provided evidence; comparisons to marketed triazole drugs (e.g., voriconazole) remain theoretical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing this compound?

- Methodological Answer : The synthesis typically involves multi-step routes:

- Step 1 : Formation of the triazole ring via copper(I)-catalyzed Huisgen cycloaddition between an azide and alkyne .

- Step 2 : Introduction of the pyrrolidinyl group through nucleophilic substitution or coupling reactions.

- Step 3 : Functionalization of the cyclopropane ring, often using carbene insertion or cyclopropanation of α,β-unsaturated ketones .

- Key Tools : Reaction progress should be monitored using thin-layer chromatography (TLC) and NMR spectroscopy. Purification often requires column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., cyclopropane geometry) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, particularly for the cyclopropyl group .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodological Answer :

- Target Screening : Use kinase or receptor-binding assays (e.g., fluorescence polarization or SPR) to identify potential targets .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains .

- Cytotoxicity : MTT assays on human cell lines to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer :

- Catalyst Tuning : Adjust copper(I) catalyst concentration (0.5–5 mol%) to balance reaction rate and byproduct formation in the Huisgen step .

- Flow Chemistry : Implement continuous flow reactors for precise control of cyclopropanation reactions, improving reproducibility .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance intermediate solubility and reaction efficiency .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings using independent methods (e.g., replace MIC with time-kill kinetics for antimicrobial studies) .

- Stereochemical Analysis : Compare enantiomers via chiral HPLC to determine if activity differences arise from stereochemistry .

- Proteomic Profiling : Use affinity pull-down assays to identify off-target interactions that may explain divergent results .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the triazole (e.g., methyl vs. phenyl) or cyclopropane (e.g., fluorophenyl vs. chlorophenyl) to probe electronic effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins and guide rational design .

- In Vitro/In Vivo Correlation : Test analogs in both enzyme inhibition assays and rodent models to validate translational relevance .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.